4,4-Dipropylcyclohexan-1-one

Übersicht

Beschreibung

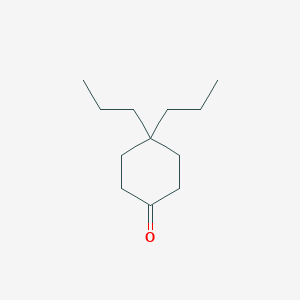

4,4-Dipropylcyclohexan-1-one is an organic compound with the molecular formula C12H22O. It is a cyclohexanone derivative where two propyl groups are attached to the fourth carbon of the cyclohexane ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dipropylcyclohexan-1-one typically involves the alkylation of cyclohexanone. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and avoid side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yield, and reduced production costs. The use of heterogeneous catalysts can also enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 4,4-Dipropylcyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Propylcyclohexanone derivatives.

Reduction: 4,4-Dipropylcyclohexanol.

Substitution: Halogenated cyclohexanones.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4,4-Dipropylcyclohexan-1-one serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations:

- Oxidation: Converts to carboxylic acids or ketones.

- Reduction: Forms alcohol derivatives such as 4,4-Dipropylcyclohexanol.

- Substitution Reactions: The propyl groups can be replaced with other functional groups, enabling the creation of diverse compounds.

Biological Studies

This compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its ability to act as a substrate for specific enzymes makes it valuable for:

- Investigating metabolic processes.

- Understanding enzyme kinetics and mechanisms.

Industrial Applications

In the fragrance and flavor industry, this compound is used for its pleasant odor profile. It can also be employed in the production of fine chemicals due to its reactivity and versatility.

Case Study 1: Enzyme Interaction Studies

In a study examining the interactions of various cyclohexanone derivatives with cytochrome P450 enzymes, this compound was shown to significantly alter enzyme activity profiles. This highlights its potential as a tool for probing enzyme mechanisms and drug metabolism.

Case Study 2: Industrial Application in Flavor Chemistry

Research conducted on the use of this compound in flavor formulations demonstrated its effectiveness in enhancing taste profiles. The compound's stability under various conditions makes it suitable for use in food products without compromising quality.

Wirkmechanismus

The mechanism of action of 4,4-Dipropylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can affect cellular pathways and biochemical processes, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

- 4,4-Dimethylcyclohexanone

- 4,4-Diethylcyclohexanone

- 4,4-Dibutylcyclohexanone

Comparison: 4,4-Dipropylcyclohexan-1-one is unique due to the specific length and branching of its propyl groups, which can influence its reactivity and interactions compared to other similar compounds. The steric effects and electronic properties of the propyl groups can lead to different reaction outcomes and applications .

Biologische Aktivität

4,4-Dipropylcyclohexan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies. The findings are supported by data tables and research results from diverse sources.

Chemical Structure and Properties

This compound has the molecular formula and features a cyclohexanone structure with two propyl groups attached to the 4-position. Its structural characteristics play a crucial role in its biological activity, influencing interactions with various biological targets.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on monoamine oxidase (MAO) enzymes, particularly MAO-A and MAO-B. The inhibition of these enzymes is critical in the context of neurodegenerative diseases such as Parkinson's disease. For instance, studies show that certain derivatives can achieve IC50 values as low as 152.1 nM for MAO-B, indicating potent inhibitory activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be analyzed through SAR studies. These studies reveal how modifications to the compound's structure affect its potency and selectivity towards specific enzymes. For example, the presence of bulky substituents can enhance binding affinity but may also introduce steric hindrance that affects enzyme interaction .

Case Studies

A significant case study involved the evaluation of various propargylamines that include structural motifs similar to this compound. These compounds demonstrated sub-micromolar inhibition against MAO-B, with some exhibiting selectivity indices that suggest a favorable profile for therapeutic applications .

Table 1: Inhibitory Activity of Related Compounds

| Compound | IC50 (nM) MAO-B | IC50 (nM) MAO-A | Selectivity Index |

|---|---|---|---|

| 4k | 152.1 | 765.6 | 5.03 |

| 4ad | 164.7 | 861.6 | 5.23 |

| Pargyline | 2250 | 118000 | 52.44 |

This table illustrates the comparative efficacy of various compounds related to this compound in inhibiting MAO enzymes.

The mechanism by which compounds like this compound exert their biological effects often involves molecular interactions at the active sites of target enzymes. Molecular docking studies have shown that these compounds can effectively bind to hydrophobic pockets within MAO-B, stabilizing their interactions through hydrogen bonds and hydrophobic contacts .

Molecular Dynamics Simulations

Molecular dynamics simulations provide insight into the stability of ligand-protein complexes formed by compounds related to this compound. These studies indicate that the complexes maintain structural integrity over time, suggesting potential for sustained biological activity without significant conformational changes .

Safety and Toxicity Profile

According to PubChem data, initial assessments indicate that derivatives of this compound comply with Lipinski's rule of five, which suggests favorable pharmacokinetic properties and low predicted toxicity . This is an important consideration for further development as a therapeutic agent.

Eigenschaften

IUPAC Name |

4,4-dipropylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-3-7-12(8-4-2)9-5-11(13)6-10-12/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZMJERYWZOQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC(=O)CC1)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379763 | |

| Record name | 4,4-dipropylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123018-62-2 | |

| Record name | 4,4-dipropylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.